Cas no 84-01-5 (10H-Phenothiazine-10-propanamine,2-chloro-N,N-diethyl-)
84-01-5 structure
Product Name:10H-Phenothiazine-10-propanamine,2-chloro-N,N-diethyl-
N.o CAS:84-01-5
MF:C19H23ClN2S
MW:346.917322397232
CID:723303
PubChem ID:65750
Update Time:2025-04-19
10H-Phenothiazine-10-propanamine,2-chloro-N,N-diethyl- Propriedades químicas e físicas
Nomes e Identificadores
-
- 10H-Phenothiazine-10-propanamine,2-chloro-N,N-diethyl-
- [3-(2-chloro-phenothiazin-10-yl)-propyl]-diethyl-amine
- 2-chloro-10-{3-(diethylamino)propyl}phenothiazine
- Chlorproethazin
- Chlorproethazine
- Chlorproethazine [INN]
- Chlorproethazinum [INN-Latin]
- Clorproetazina [INN-Spanish]
- Diaethyl-[3-(2-chlor-phenothiazin-10-yl)-propyl]-amin
- diethyl-[3-(2-chloro-phenothiazin-10-yl)-propyl]-amine
- EINECS 201-510-8
- Neuriplege
- RP 4909
- 2-Chloro-10-(3-diethylaminopropyl)phenothiazine
- Chlorproethazinum
- DTXSID80232882
- 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-diethyl-
- 84-01-5
- D07308
- DBOUGBAQLIXZLV-UHFFFAOYSA-N
- AKOS001637330
- DB13382
- Chlorproethazine (INN)
- CHEMBL52125
- Oprea1_512938
- Phenothiazine, 2-chloro-10-(3-(diethylamino)propyl)-
- NSC_65750
- MFCD00867688
- L000840
- BDBM86724
- SCHEMBL149201
- 960NX27Z07
- Clorproetazina
- UNII-960NX27Z07
- NS00009848
- CAS_84-01-5
- Q610084
- CHLORPROETHAZINE [MI]
- CHLORPROETHAZINE [WHO-DD]
- FT-0623714
- CHEBI:135464
-
- Inchi: 1S/C19H23ClN2S/c1-3-21(4-2)12-7-13-22-16-8-5-6-9-18(16)23-19-11-10-15(20)14-17(19)22/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3
- Chave InChI: DBOUGBAQLIXZLV-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)N(C1C=CC=CC=1S2)CCCN(CC)CC
Propriedades Computadas
- Massa Exacta: 346.12700
- Massa monoisotópica: 346.127
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 23
- Contagem de Ligações Rotativas: 6
- Complexidade: 363
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 5.9
- Superfície polar topológica: 31.8A^2
Propriedades Experimentais
- Densidade: 1.1206 (rough estimate)
- Ponto de Fusão: 153-156°C
- Ponto de ebulição: 211°C (rough estimate)
- Índice de Refracção: 1.6000 (estimate)
- PSA: 31.78000
- LogP: 5.73960
10H-Phenothiazine-10-propanamine,2-chloro-N,N-diethyl- Dados aduaneiros
- CÓDIGO SH:2934300000
- Dados aduaneiros:
中国海关编码:
2934300000概述:
2934300000. 含一个吩噻嗪环系的化合物(吩噻嗪环系不论是否氢化,化合物未经进一步稠合的 ). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934300000. other compounds containing in the structure a phenothiazine ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
10H-Phenothiazine-10-propanamine,2-chloro-N,N-diethyl- Literatura Relacionada
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
84-01-5 (10H-Phenothiazine-10-propanamine,2-chloro-N,N-diethyl-) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
CN Fornecedor
Reagente
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
CN Fornecedor
Reagente
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Hangzhou Cedareal Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel